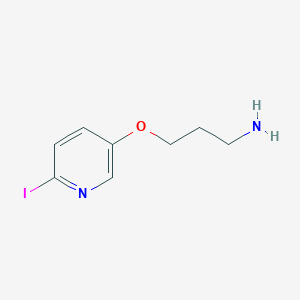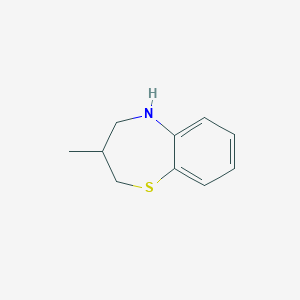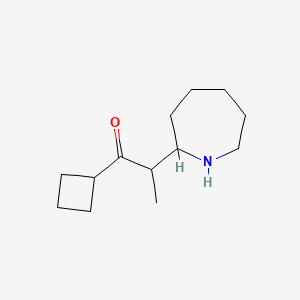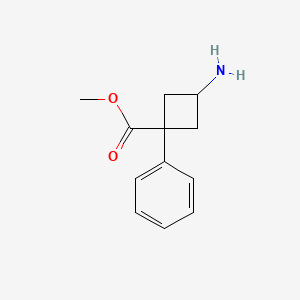
5-(3-Aminopropoxy)-2-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminopropoxy)-2-iodopyridine: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an iodine atom at the second position and an aminopropoxy group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminopropoxy)-2-iodopyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-iodopyridine as the starting material.
Nucleophilic Substitution: The 2-iodopyridine undergoes a nucleophilic substitution reaction with 3-aminopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in 5-(3-Aminopropoxy)-2-iodopyridine can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminopropoxy group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Reactions: Products include azido derivatives or thioethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines or alcohols.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.
Biological Probes: Used as a probe in biological studies to investigate enzyme activities or receptor binding.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
作用機序
The mechanism of action of 5-(3-Aminopropoxy)-2-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
類似化合物との比較
2-Iodopyridine: Lacks the aminopropoxy group, making it less versatile in biological applications.
5-(3-Aminopropoxy)-2-chloropyridine: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
5-(3-Aminopropoxy)-2-bromopyridine: Contains a bromine atom, which can influence its chemical properties and interactions.
Uniqueness:
Iodine Substitution: The presence of the iodine atom in 5-(3-Aminopropoxy)-2-iodopyridine makes it particularly suitable for coupling reactions and other transformations that benefit from the unique reactivity of iodine.
Aminopropoxy Group: The aminopropoxy group enhances its solubility and ability to form hydrogen bonds, making it more versatile in biological and chemical applications.
特性
分子式 |
C8H11IN2O |
|---|---|
分子量 |
278.09 g/mol |
IUPAC名 |
3-(6-iodopyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11IN2O/c9-8-3-2-7(6-11-8)12-5-1-4-10/h2-3,6H,1,4-5,10H2 |
InChIキー |
VRNAUSCUBXCZSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1OCCCN)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13315071.png)



![[5-(5-Bromothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13315109.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)

![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)


![2-{Spiro[2.4]heptan-4-yl}ethan-1-amine](/img/structure/B13315146.png)
